(E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene

Physical Organic Chemistry Building Block Characterization Procurement Specifications

(E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene is a dichloro-substituted arylbutenyl compound characterized by an (E)-configured double bond bearing a methyl group and a chloroethyl side chain attached to a p-chlorophenyl ring. It belongs to the class of halogenated styrene derivatives used as synthetic intermediates, where its bifunctional nature—possessing both an aromatic chloride and an allylic chloride—enables sequential reactivity and halogen-effect mapping in cross-coupling and substitution investigations.

Molecular Formula C11H12Cl2
Molecular Weight 215.12 g/mol
CAS No. 67903-43-9
Cat. No. B12666063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene
CAS67903-43-9
Molecular FormulaC11H12Cl2
Molecular Weight215.12 g/mol
Structural Identifiers
SMILESCC(=CCCCl)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H12Cl2/c1-9(3-2-8-12)10-4-6-11(13)7-5-10/h3-7H,2,8H2,1H3/b9-3+
InChIKeyVMURKBLKZQMOFG-YCRREMRBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene (CAS 67903-43-9): Procurement-Focused Overview for Halogenated Arylalkenyl Building Blocks


(E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene is a dichloro-substituted arylbutenyl compound characterized by an (E)-configured double bond bearing a methyl group and a chloroethyl side chain attached to a p-chlorophenyl ring . It belongs to the class of halogenated styrene derivatives used as synthetic intermediates, where its bifunctional nature—possessing both an aromatic chloride and an allylic chloride—enables sequential reactivity and halogen-effect mapping in cross-coupling and substitution investigations . This compound is primarily sourced from stock for research and development purposes, notably for aryl-alkenyl reactivity modeling and synthetic building-block generation .

Why Generic Substitution of (E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene with Simple Dichloroarenes or Linear Alkenyl Chlorides Leads to Divergent Reactivity Outcomes


Simple dichloroarenes lack the alkenyl spacer required for extended conjugation and allylic activation, while linear alkenyl chlorides do not provide the aromatic handle for subsequent functionalization. The target compound uniquely integrates an aryl chloride, an (E)-configured methylalkene, and an allylic chloride within a single low-molecular-weight scaffold (MW 215.12 g/mol) . This topology creates a distinct reactivity gradient: the aromatic C–Cl bond is less reactive and participates in cross-coupling, whereas the allylic C–Cl bond is activated for nucleophilic displacement or further cross-coupling, enabling programmed sequential transformations that are inaccessible with single-site electrophiles . The following quantitative evidence substantiates why the compound cannot be interchanged with close analogs without altering reaction profiles.

Quantitative Comparative Evidence for (E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene Against Closest Structural Analogs


Differentiation via Computed Physical Properties: Boiling Point and Density Compared to Saturated Analog 1-Chloro-4-(4-chlorobutyl)benzene

The (E)-alkenyl geometry and methyl substitution reduce molecular packing efficiency relative to the saturated analog, resulting in a lower computed density and higher boiling point, which impacts purification and handling. The target compound (CAS 67903-43-9) exhibits a computed density of 1.132 g/cm³ and a computed boiling point of 308.7 °C at 760 mmHg, whereas the fully saturated comparator 1-chloro-4-(4-chlorobutyl)benzene (CAS 90876-16-7) shows an estimated density of ~1.1 g/cm³ and a boiling point >250 °C (analogous to 247.8 °C for (4-chlorobutyl)benzene) . The 0.03 g/cm³ density difference and ~60 °C boiling point elevation arise from restricted rotation around the double bond and the presence of the sp²-hybridized carbon, which influence distillation and solvent compatibility during synthesis work-up.

Physical Organic Chemistry Building Block Characterization Procurement Specifications

(E)-Stereochemistry Locks a Discrete Spatial Orientation for Transition-Metal-Catalyzed Cross-Couplings Relative to (Z)-Isomer

The (E)-configuration of the double bond establishes a trans relationship between the p-chlorophenyl ring and the chloroethyl group, which influences the steric environment during Pd-catalyzed oxidative addition and subsequent transmetalation. Although direct kinetic data for this specific compound are absent in public literature, class-level inference from (E)- vs. (Z)-1-aryl-1-butenes indicates that (E)-isomers typically exhibit a 2- to 5-fold difference in coupling yields with bulky boronic acids due to reduced A-strain in the transition state . The (Z)-isomer (not commercially available as a pure stock) would present the chloroethyl group syn to the aryl ring, potentially retarding the approach of large nucleophiles. For procurement, the defined (E)-geometry (InChIKey: VMURKBLKZQMOFG-YCRREMRBSA-N) ensures consistent stereochemical outcomes in downstream medicinal chemistry applications.

Stereoselective Synthesis Palladium-Catalyzed Coupling Isomer-Dependent Reactivity

Differential Reactivity of Aryl vs. Allylic Chloride Enables Programmed Sequential Functionalization Compared to Mono-Chloro Analogs

The compound contains two electronically distinct C–Cl bonds. The aryl chloride (p-chlorophenyl) has a computed bond dissociation energy (BDE) approximately 95–100 kcal/mol and is inert under SN2 conditions, while the allylic chloride (β-chloroethyl) has a BDE of approximately 70–75 kcal/mol and is susceptible to nucleophilic displacement . This allows selective functionalization: the allylic chloride can be substituted with NaN₃ or amines without touching the aryl-Cl, after which the aryl-Cl can undergo Suzuki coupling. In contrast, the mono-chloro analog 1-chloro-4-(1-methyl-1-butenyl)benzene (CAS 1646-28-0) possesses only the aryl-Cl and cannot participate in allylic substitution, limiting its utility to a single cross-coupling step. The bifunctional nature of the target compound therefore reduces step count by at least one in sequences requiring two distinct halogen-based transformations.

Bifunctional Building Blocks Sequential Cross-Coupling Halogen Effect Mapping

Molecular Weight and Lipophilicity (cLogP) Differentiation from Brominated and Non-Halogenated Analogs

The presence of two chlorine atoms (MW 215.12 g/mol) positions this compound in a favorable fragment-like space (MW < 250 Da) while providing adequate lipophilicity for membrane penetration. Compared to the bromo analog 1-chloro-4-(4-bromo-1-methyl-1-butenyl)benzene (MW ~260 g/mol, cLogP ~4.8), the dichloro compound is 45 g/mol lighter and has an estimated cLogP of ~4.2, making it more compliant with fragment-based library criteria (Rule-of-3) . The non-halogenated parent 1-phenyl-2-methyl-1-butene (MW 146.23) is too lipophilic (cLogP ~5.5) and lacks synthetic handles, rendering it unsuitable as a functionalized intermediate. These physicochemical differences directly impact solubility and suitability for early-stage drug discovery campaigns.

Drug-Likeness Prediction Physicochemical Profiling Fragment-Based Drug Discovery

High-Value Application Scenarios for (E)-1-Chloro-4-(4-chloro-1-methyl-1-butenyl)benzene Based on Differentiated Evidence


Stereodefined Building Block for Palladium-Catalyzed Library Synthesis Requiring a Subsequent Allylic Substitution Handle

The (E)-geometry and dual chloride reactivity make this compound ideal for constructing sp²-rich molecular libraries. A typical sequence involves a first-step Suzuki coupling at the aryl chloride to introduce an aryl or heteroaryl group, followed by nucleophilic substitution of the allylic chloride with amines, thiols, or azides to generate diverse conjugates. The well-defined (E)-alkene stereochemistry eliminates the need for post-coupling isomer separation, streamlining library production .

Halogen-Effect Mapping in Structure-Activity Relationship (SAR) Studies of Stilbenoid Pharmacophores

The compound serves as a key intermediate for synthesizing chlorinated stilbenoid analogs. The discrete aryl and allylic chlorine atoms allow systematic replacement with other halogens or substituents to map electronic and steric effects on biological activity. Compared to non-chlorinated or mono-chlorinated precursors, this dual-halogen scaffold provides two points for incremental modification, accelerating SAR exploration .

Intermediate for Asymmetric Synthesis of Chiral Amines via Allylic Substitution

The activated allylic chloride can undergo enantioselective substitution with chiral nucleophiles or under chiral catalysis, forming enantioenriched allylic amines while preserving the (E)-alkene configuration. This is particularly valuable for preparing chiral building blocks for medicinal chemistry, where stereochemical fidelity is paramount . The saturated analog would not provide this allylic activation, underscoring the unique value of the alkenyl chloride.

Reference Standard for Analytical Method Development Targeting Dichloro Arylbutenyl Contaminants

Due to its well-defined physicochemical properties (density 1.132 g/cm³, boiling point ~309 °C), this compound can be used as a retention time marker or spike-in standard for GC-MS and HPLC methods designed to detect trace chlorinated impurities in pharmaceutical or agrochemical products . Its distinct retention characteristics relative to saturated analogs facilitate unambiguous identification.

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